Dabsyl-L-alanine

Descripción general

Descripción

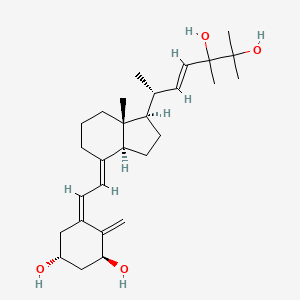

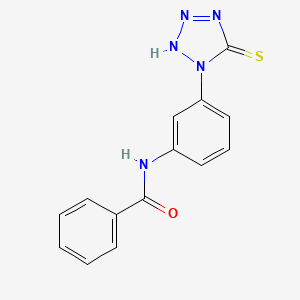

Dabsyl-L-alanine is an alanine derivative .

Synthesis Analysis

The synthesis of Dabsyl-L-alanine involves the transformation of amino acids to dimethylamino-azobenzenesulfonyl (dabsyl) derivatives . The preparation of dabsylchloride, a critical step in the process, was described by KunLin and Jin-Joa Chang .Chemical Reactions Analysis

While specific chemical reactions involving Dabsyl-L-alanine are not explicitly mentioned in the search results, the compound is associated with various analytical charts that can be found on the product detail page of Tokyo Chemical Industry Co., Ltd .Physical And Chemical Properties Analysis

Dabsyl-L-alanine is a solid at 20 degrees Celsius . .Aplicaciones Científicas De Investigación

1. Role in Protein Synthesis and Neurodegenerative Diseases

The amino acid N-β-methylamino-l-alanine (BMAA), related to Dabsyl-L-Alanine, is produced by cyanobacteria. Research has shown that human exposure to BMAA, due to its incorporation into protein, may link to progressive neurodegenerative diseases. This association is likely due to the substitution of BMAA for other amino acids like alanine and serine, leading to protein misfunction and misfolding. This incorporation is higher when using genomic DNA from post-mortem brain as a template, highlighting a potential mechanism for neurodegenerative disease progression (Glover, Mash, & Murch, 2014).

2. Analytical Determination in Biological Samples

Dabsyl chloride, a derivative of Dabsyl-L-Alanine, is used in high-performance liquid chromatography for the separation and determination of specific amino acids in biological samples. This method enables the differentiation of β- and γ-amino acids from other amino acids, providing an essential tool for biochemical analysis. This technique has been applied to study changes in β-alanine content in liver, kidney, and urine, offering insights into biochemical processes in these tissues (Abe, Kurozumi, Yao, & Ubuka, 1998).

3. Microbial Fermentation and Industrial Applications

The production of L-Alanine, a component of Dabsyl-L-Alanine, is vital for various industrial applications. Using microbial fermentation, such as with Escherichia coli, can enhance the production efficiency of L-Alanine. This process is significant for its applications in food, pharmaceuticals, and the production of engineered thermoplastics. Optimized fermentation conditions have been developed, showcasing the potential of biotechnological applications in producing L-Alanine on an industrial scale (Zhou, Deng, Cui, Liu, & Zhou, 2015).

Safety and Hazards

Direcciones Futuras

While specific future directions for Dabsyl-L-alanine are not mentioned in the search results, a study on L-alanine produced by Pediococcus acidilactici BD16 (alaD+) suggests that L-alanine has tremendous pharmacological potential and could add significantly to the human healthcare repertoire . This suggests that Dabsyl-L-alanine, as an alanine derivative, may also have potential applications in healthcare.

Mecanismo De Acción

Target of Action

Dabsyl-L-alanine, a derivative of the amino acid alanine, primarily targets the free amino groups of peptides and proteins . The reagent l-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl), which is part of the Dabsyl-L-alanine compound, reacts with these free amino groups .

Mode of Action

The interaction of Dabsyl-L-alanine with its targets involves a reaction between the dansyl chloride component and the free amino groups of peptides and proteins . This reaction results in the formation of a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .

Biochemical Pathways

Dabsyl-L-alanine affects the biochemical pathways involved in protein synthesis and peptide sequence determination . The dansyl derivative of the N-terminal amino acid, produced as a result of the reaction with Dabsyl-L-alanine, is fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes Dabsyl-L-alanine particularly useful in the study of these biochemical pathways.

Result of Action

The result of Dabsyl-L-alanine’s action is the formation of a dansyl derivative of the N-terminal amino acid . This derivative is fluorescent under UV light, which allows for the identification and study of the targeted peptides and proteins . This can provide valuable insights into protein structure and function, as well as the role of specific amino acids in these processes.

Action Environment

The action of Dabsyl-L-alanine can be influenced by various environmental factors. For instance, the pH level can affect the reaction between Dabsyl-L-alanine and the free amino groups of peptides and proteins . Moreover, the presence of other substances in the environment, such as other amino acids or proteins, could potentially interfere with the action of Dabsyl-L-alanine. Therefore, the efficacy and stability of Dabsyl-L-alanine may vary depending on the specific environmental conditions.

Propiedades

IUPAC Name |

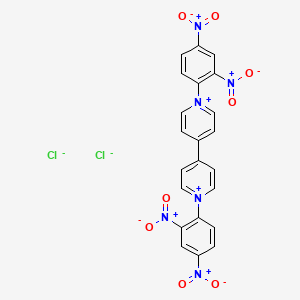

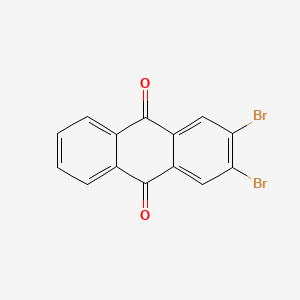

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGMRRFQPODJE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555047 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89131-10-2 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.